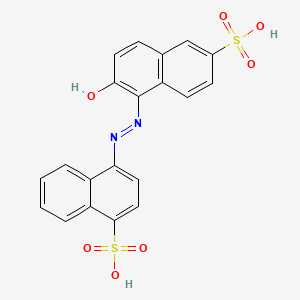
Acid Red 13 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 13, also known as 1-Naphthalenesulfonic acid, 4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-, is an azo dye commonly used in various industrial applications. It is characterized by its vibrant red color and is typically produced as a sodium salt. The compound is notable for its solubility in water and its application in dyeing processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acid Red 13 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid, which is then coupled with 6-hydroxynaphthalene-2-sulfonic acid. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of Acid Red 13 involves large-scale batch processes. The diazotization and coupling reactions are carried out in reactors designed to handle the exothermic nature of these reactions. The final product is isolated, purified, and converted into its sodium salt form for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Acid Red 13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Propriétés
Numéro CAS |
25317-26-4 |
|---|---|
Formule moléculaire |
C20H14N2O7S2 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
6-hydroxy-5-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17/h1-11,23H,(H,24,25,26)(H,27,28,29) |
Clé InChI |
NLWPUNWFCUWCEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


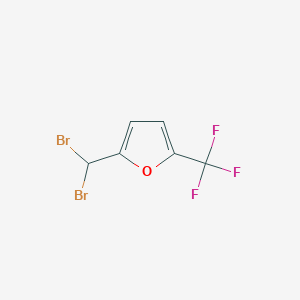
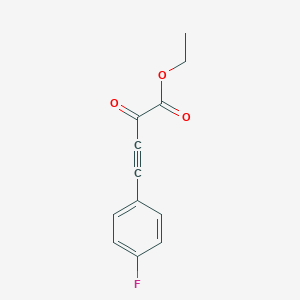
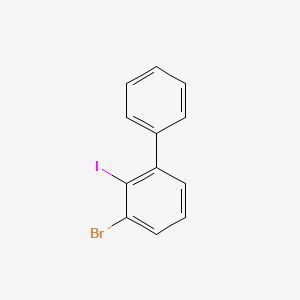
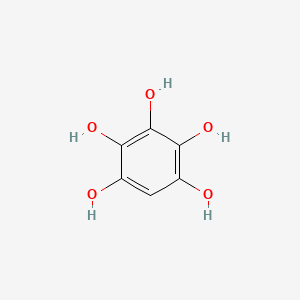
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)

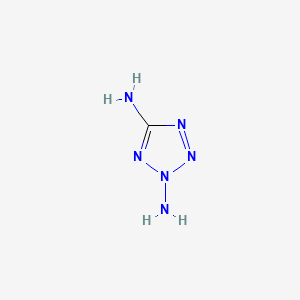
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
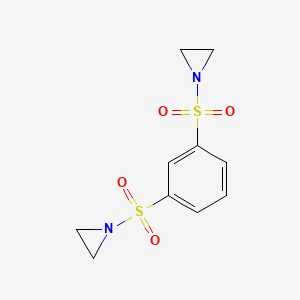
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)



